1-acetyl-5-methyl-1H-indole-2,3-dione
Overview
Description
1-acetyl-5-methyl-1H-indole-2,3-dione, also known as AMID, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. AMID is a derivative of indole-2,3-dione, which is a key intermediate in the synthesis of various biologically active compounds. The purpose of
Mechanism of Action
The mechanism of action of 1-acetyl-5-methyl-1H-indole-2,3-dione is not yet fully understood. However, studies have shown that 1-acetyl-5-methyl-1H-indole-2,3-dione exerts its effects by modulating various signaling pathways involved in cell growth, differentiation, and survival. 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to activate the p53 tumor suppressor pathway, which plays a key role in regulating cell cycle progression and apoptosis. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are known to play a key role in the development of various diseases.
Biochemical and Physiological Effects
1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to induce apoptosis in cancer cells and inhibit the activity of various enzymes involved in inflammation. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the production of ROS, which are known to play a key role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-acetyl-5-methyl-1H-indole-2,3-dione in lab experiments is its potent antioxidant, anti-inflammatory, and anticancer activities. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione is relatively easy to synthesize and can be obtained in its pure form. However, one of the main limitations of using 1-acetyl-5-methyl-1H-indole-2,3-dione in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of 1-acetyl-5-methyl-1H-indole-2,3-dione. One potential direction is the development of 1-acetyl-5-methyl-1H-indole-2,3-dione-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-5-methyl-1H-indole-2,3-dione and its effects on various signaling pathways involved in cell growth, differentiation, and survival. Finally, further studies are needed to optimize the synthesis of 1-acetyl-5-methyl-1H-indole-2,3-dione and improve its solubility in water.
Scientific Research Applications
1-acetyl-5-methyl-1H-indole-2,3-dione has been extensively studied for its potential applications in the field of medicine. Several studies have shown that 1-acetyl-5-methyl-1H-indole-2,3-dione exhibits potent antioxidant, anti-inflammatory, and anticancer activities. 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the activity of various enzymes involved in inflammation, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-acetyl-5-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-3-4-9-8(5-6)10(14)11(15)12(9)7(2)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZFMHWTHJMBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337205 | |
Record name | 1H-Indole-2,3-dione, 1-acetyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2,3-dione, 1-acetyl-5-methyl- | |
CAS RN |
118726-65-1 | |
Record name | 1H-Indole-2,3-dione, 1-acetyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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